ethyl 4-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
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Description
The compound “ethyl 4-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mass is often poured into crushed ice and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The chemical shift is displayed in δ (ppm), and TMS (tetramethylsilane) is taken as an internal standard .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve refluxing in phosphorus oxychloride at 105°C for 3–4 hours .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized by their yield and melting point. For example, one such compound was a pale yellow solid with a yield of 80% and a melting point of 98–100°C .Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It’s suggested that similar compounds may inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
The compound may affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . Inhibition of these pathways could lead to reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The compound may exhibit promising neuroprotective and anti-inflammatory properties . It may reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-4-26-19(24)16-11(2)15-17(20-10-21-18(15)28-16)27-9-14(23)22-12-5-7-13(25-3)8-6-12/h5-8,10H,4,9H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYDXGXUSRPECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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